Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-
CAS No.: 807-28-3
Cat. No.: VC3707900
Molecular Formula: C26H26OSi2
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807-28-3 |
|---|---|
| Molecular Formula | C26H26OSi2 |
| Molecular Weight | 410.7 g/mol |
| IUPAC Name | methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane |
| Standard InChI | InChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
| Standard InChI Key | RFGGTTPASBFBTB-UHFFFAOYSA-N |
| SMILES | C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-, also known as 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane, is an organosilicon compound characterized by its central Si-O-Si linkage with four phenyl groups and two methyl groups attached to the silicon atoms . The compound features a symmetrical structure where each silicon atom is bonded to two phenyl groups and one methyl group, with the silicon atoms connected through an oxygen bridge.
Nomenclature and Identification
The compound is recognized by several names in scientific literature, with its IUPAC name being methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane. This systematic naming accurately reflects the structural arrangement of the functional groups around the central siloxane bond.
| Identifier | Value |
|---|---|
| CAS Registry Number | 807-28-3 |
| IUPAC Name | methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane |
| Molecular Formula | C26H26OSi2 |
| IUPAC Standard InChIKey | RFGGTTPASBFBTB-UHFFFAOYSA-N |
| Other Names | 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane; 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane |
The compound's identity is well-established in chemical databases and research literature, making it accessible for researchers and industry professionals seeking detailed information about its properties and applications .
Molecular Structure
The molecular structure of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- consists of two silicon atoms connected by an oxygen atom, forming the characteristic Si-O-Si siloxane bridge. Each silicon atom is additionally bonded to two phenyl groups and one methyl group, creating a symmetric molecule with distinct stereochemical properties .
The presence of four phenyl groups significantly influences the compound's physical, chemical, and spectroscopic properties, particularly its fluorescence behavior which has been extensively studied in the context of understanding siloxane-based materials.
Physical and Chemical Properties
Physical Properties
Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- exhibits distinct physical properties that make it valuable for various applications in research and industry. At room temperature, it exists as a solid with a relatively low melting point.
| Property | Value |
|---|---|
| Physical State at 25°C | Solid |
| Molecular Weight | 410.7 g/mol |
| Melting Point | 46-49°C |
| Boiling Point | 441.4°C at 760 mmHg |
| Density | 1.076 g/cm³ |
| Refractive Index | 1.598 |
The compound's relatively low melting point makes it easier to handle in laboratory settings, while its high boiling point indicates strong intermolecular forces, likely due to the presence of the phenyl groups which can engage in π-π stacking interactions.
Chemical Properties
As an organosilicon compound, Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- demonstrates chemical properties characteristic of siloxanes, including:
-
The Si-O-Si bond exhibits significant stability, contributing to the compound's thermal resistance
-
The phenyl groups attached to silicon atoms influence the reactivity and electron distribution within the molecule
-
The compound shows distinctive fluorescence properties due to the interaction between the phenyl groups
The chemical behavior of this compound is particularly important in understanding the properties of more complex siloxane-based polymers and copolymers where similar structural units are incorporated .
Synthesis Methods
The synthesis of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- can be achieved through various routes, with several methodologies documented in the scientific literature. These synthesis approaches often involve reactions between appropriate silanol precursors or chlorosilanes.
Synthesis from Silanols and Chlorosilanes
One established method for producing 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane involves the reaction of methyl diphenyl silanol with dimethyl dichlorosilane in the presence of pyridine as a hydrogen chloride acceptor . This reaction proceeds in toluene solution and can achieve yields of over 85% based on the methyl diphenyl silanol starting material .
The reaction can be represented as a condensation between the silanol and chlorosilane components, resulting in the formation of the siloxane bridge with the elimination of hydrogen chloride, which is captured by the pyridine base .
Alternative Synthetic Approaches
Similar siloxane compounds, such as trisiloxanes with phenyl substituents, have been synthesized using sodium silanolates as reactive intermediates. For example, sodium methyl diphenyl silanolate can be reacted with appropriate chlorosilanes to form related siloxane structures . While this specific approach is documented for trisiloxane synthesis, similar principles may apply to the preparation of disiloxanes with suitable adaptations.
The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. Reactions in toluene have been shown to be effective for related siloxane syntheses, with temperatures in the range of 20 to 45°C providing optimal conditions .
Analytical Methods and Characterization
Spectroscopic Characterization
Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- can be characterized using various spectroscopic techniques, providing crucial information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed insights into the molecular structure and is commonly used to confirm the identity of the compound .
Mass spectroscopy, particularly field desorption mass spectroscopy (FD-MS), has been used to characterize related siloxane compounds and can be applied to verify the molecular weight and fragmentation pattern of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents an effective method for analyzing Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-. The compound can be separated on reverse-phase HPLC columns using a mobile phase consisting of acetonitrile, water, and phosphoric acid. This analytical approach is suitable for both qualitative identification and quantitative determination of the compound's purity.
The chromatographic methods can be scaled as needed, making them applicable for both analytical characterization and preparative separations of the compound from reaction mixtures or related siloxane derivatives.
Applications in Research and Industry
Model Compound for Polymer Studies
One of the primary applications of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is its use as a model compound in the study of diphenylsiloxane-based copolymers. The compound serves as a simplified structural analog that allows researchers to investigate fundamental properties without the complexity of polymeric systems.
The fluorescence behavior of this compound provides valuable insights into the fluorescence properties of related copolymers, contributing to the understanding of how the arrangement of phenyl groups affects fluorescence quantum yields in siloxane-based materials. This knowledge is essential for designing materials with specific optical properties for applications in sensing, imaging, and optoelectronics.
Materials Science Applications
In materials science, Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- and related compounds play important roles in enhancing the mechanical properties and thermal stability of silicone-based polymers. The incorporation of such compounds into polymer matrices can result in materials with improved resilience against environmental stressors.
The enhanced properties make these materials suitable for specialized applications such as:
-
High-performance coatings with improved durability
-
Sealants capable of withstanding extreme conditions
-
Advanced composite materials with tailored mechanical characteristics
Catalyst Components in Polymerization
Tetraphenyl-substituted disiloxane compounds have been investigated as components in the development of metallocene catalysts for olefin polymerization . Specifically, tetraphenyl-substituted disiloxane bridged ansa-zirconocenes have been synthesized to explore the effect of the bridging ligand on metallocene polymerization performance .
Research Findings on Fluorescence Properties
The fluorescence behavior of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- represents an important area of research that contributes to the understanding of siloxane materials with optical applications. The compound's structure, with four phenyl groups arranged around the silicon atoms, creates a system where interesting electronic interactions can occur between the aromatic rings .
Studies of related compounds with multiple aromatic groups attached to siloxane structures have demonstrated that they can exhibit excimer emissions, which result from the interaction between excited and ground-state aromatic moieties . For example, certain cyclosiloxanes with pyrenyl groups have shown excimer emissions at approximately 470 nm, attributed to interactions between geminal (attached to the same silicon atom) and vicinal (attached to adjacent silicon atoms) aromatic groups .
The fluorescence properties observed in these systems provide valuable insights that can be extended to the behavior of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-, particularly regarding how the arrangement of phenyl groups influences electronic interactions and resulting spectroscopic features .
Comparative Studies and Structure-Property Relationships
Comparison with Related Siloxanes
Research involving Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- and related compounds has provided valuable insights into structure-property relationships in organosilicon chemistry. Studies comparing tetramethyl and tetraphenyl substituted siloxanes have revealed significant differences in their properties and behaviors in various applications .
For example, in metallocene catalyst systems, replacing tetramethyl groups with tetraphenyl substituents led to noticeable changes in catalytic performance and polymer characteristics . While catalytic activity decreased with tetraphenyl substitution, the molecular weights of the resulting polymers increased substantially compared to those produced with tetramethyl-substituted catalysts .
Isomerization Studies
Research on related cyclosiloxane compounds has involved isomerization studies that provide insights into the structural flexibility and interconversion of siloxane derivatives. For instance, the isomerization of cis-tetra[(phenyl)(dimethylsiloxane)]cyclotetrasiloxane has been investigated using sulfocationic resin as a catalyst under ultrasonic conditions .
Such studies demonstrate the potential for structural modification of siloxane compounds through controlled isomerization processes, which could be relevant to understanding the behavior of Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- under various reaction conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume